N-(2-Chloro-5-(trifluoromethyl)phenyl)-4-methoxybenzenesulfonamide
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Overview
Description
N-(2-Chloro-5-(trifluoromethyl)phenyl)-4-methoxybenzenesulfonamide is a chemical compound characterized by its unique molecular structure, which includes a chloro group, a trifluoromethyl group, and a methoxybenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloro-5-(trifluoromethyl)phenyl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the core phenyl ring. The chloro and trifluoromethyl groups are introduced through halogenation reactions, while the methoxybenzenesulfonamide moiety is added through sulfonation and subsequent methoxylation reactions.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: N-(2-Chloro-5-(trifluoromethyl)phenyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(2-Chloro-5-(trifluoromethyl)phenyl)-4-methoxybenzenesulfonamide is used to study enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: In the medical field, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving inflammation and oxidative stress.
Industry: In industry, the compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which N-(2-Chloro-5-(trifluoromethyl)phenyl)-4-methoxybenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2-Chloro-5-(trifluoromethyl)phenyl)-3-methoxybenzenesulfonamide
N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-methoxybenzenesulfonamide
N-(2-Chloro-5-(trifluoromethyl)phenyl)-4-hydroxybenzenesulfonamide
Uniqueness: N-(2-Chloro-5-(trifluoromethyl)phenyl)-4-methoxybenzenesulfonamide stands out due to its specific arrangement of functional groups, which influences its reactivity and biological activity
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO3S/c1-22-10-3-5-11(6-4-10)23(20,21)19-13-8-9(14(16,17)18)2-7-12(13)15/h2-8,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCLVVBGNLNOPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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